Methyl 2-(trifluoromethyl)isonicotinate is an organic compound with the molecular formula and a molecular weight of 205.13 g/mol. This compound is a derivative of isonicotinic acid, characterized by the presence of a trifluoromethyl group at the second carbon of the pyridine ring and a methyl ester functional group attached to the carboxyl group. It exhibits unique chemical properties that render it valuable in various scientific and industrial applications, particularly in medicinal chemistry and agrochemical research.
Methyl 2-(trifluoromethyl)isonicotinate can be sourced from chemical suppliers such as BenchChem and American Elements, which provide detailed product specifications and synthesis methods. The compound falls under the category of pyridine derivatives, specifically classified as a methyl ester of isonicotinic acid with trifluoromethyl substitution. It is often utilized in research settings for its potential biological activities and as a building block in organic synthesis.
The synthesis of methyl 2-(trifluoromethyl)isonicotinate can be achieved through several methods:
Methyl 2-(trifluoromethyl)isonicotinate features a pyridine ring structure with specific substituents:
The compound can be represented by its canonical SMILES notation: COC(=O)C1=CC(=NC=C1)F(C)(C)F
, which illustrates its structural components clearly.
Methyl 2-(trifluoromethyl)isonicotinate can undergo various chemical reactions:
The mechanism of action for methyl 2-(trifluoromethyl)isonicotinate involves its interaction with biological targets at the molecular level. The presence of the trifluoromethyl group increases lipophilicity, facilitating cellular membrane penetration. Once inside cells, it may interact with specific enzymes and receptors, modulating their activity through alterations in cellular signaling pathways and metabolic processes. Ongoing research aims to elucidate these pathways further .
Relevant data include melting point (not specified), boiling point (not specified), and density (not specified), which are crucial for practical applications.
Methyl 2-(trifluoromethyl)isonicotinate has diverse applications across several fields:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4